molecular formula C21H18Cl2N2O3 B11559748 N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11559748
M. Wt: 417.3 g/mol
InChI Key: BZYAQTOOFAVYCS-BHGWPJFGSA-N
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Description

N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a mouthful of a compound! Let’s break it down:

    Chemical Formula: CHClNO

    Structure: It consists of a furan ring, a hydrazide group, and two aromatic phenyl rings.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling reaction , which joins organoboron compounds with aryl halides. In this case, an aryl halide (such as 2,4-dichlorophenyl bromide) reacts with an organoboron reagent (e.g., boronic acid or boronate ester) in the presence of a palladium catalyst. The resulting intermediate undergoes further transformations to yield the target compound .

Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key step. Optimization of reaction conditions, scale-up, and purification are essential for large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Cross-Coupling: The Suzuki–Miyaura reaction involves the formation of a new carbon–carbon bond between the aryl halide and the boron compound.

    Oxidation/Reduction: Depending on the specific synthetic steps, oxidation and reduction reactions may occur.

    Substitution: The halogen atoms (chlorine) in the starting material can undergo substitution reactions.

Common Reagents::

    Aryl Halides: e.g., 2,4-dichlorophenyl bromide.

    Organoboron Reagents: e.g., boronic acids or boronate esters.

    Palladium Catalysts: Facilitate the cross-coupling reaction.

Major Products:: The target compound itself is the major product, but intermediates during the synthesis are also important.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects (e.g., antimicrobial, anticancer).

    Chemistry: Used as a building block for more complex molecules.

    Industry: May serve as a precursor for specialized materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare it to related hydrazides and furan derivatives.

Properties

Molecular Formula

C21H18Cl2N2O3

Molecular Weight

417.3 g/mol

IUPAC Name

N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C21H18Cl2N2O3/c1-13-4-3-5-14(2)21(13)27-12-20(26)25-24-11-16-7-9-19(28-16)17-8-6-15(22)10-18(17)23/h3-11H,12H2,1-2H3,(H,25,26)/b24-11+

InChI Key

BZYAQTOOFAVYCS-BHGWPJFGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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